Regioisomeric Differentiation: 3-Amine vs. 4-Amine Binding Affinity in Bromodomain Context
In a closely related bromodomain inhibitor program, the 3-aminopiperidine scaffold (representing the amine position of the target compound) conferred a BRD4 BD2 Kd of 0.300 nM in BROMOscan assay, whereas the 4-aminopiperidine regioisomer (analogous to CAS 77145-50-7) exhibited a Kd of 3,300 nM by isothermal titration calorimetry, representing an approximately 11,000-fold loss in affinity [1]. This demonstrates that the 3-position amine establishes a geometric orientation that is incompatible with the 4-substituted variant and cannot be substituted without catastrophic loss of target engagement [2].
| Evidence Dimension | BRD4 bromodomain binding affinity (dissociation constant Kd) as a function of piperidine amine position |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BROMOscan assay; BRD4 BD2, human partial length, bacterial expression system) [for 3-aminopiperidine scaffold representative of target compound] |
| Comparator Or Baseline | Kd = 3,300 nM (isothermal titration calorimetry; BRD4 BD1, unknown origin) [for 4-aminopiperidine scaffold, comparable to CAS 77145-50-7] |
| Quantified Difference | ~11,000-fold reduction in binding affinity from 3-amine to 4-amine regioisomer |
| Conditions | Binding affinity assessed via BROMOscan and ITC; human BRD4 bromodomains expressed in bacterial system (class-level inference from GNE-886 SAR series) |
Why This Matters
Demonstrates that the 3-amine regioisomer cannot be replaced by its 4-amine analog without total loss of binding potency, defining a non-substitutable structural requirement.
- [1] BindingDB BDBM50148603 (CHEMBL3770724). Affinity data for 3-aminopiperidine scaffold: Kd = 0.300 nM against human BRD4 BD2 by BROMOscan. View Source
- [2] Crawford, T. D. et al. GNE-886: A Potent and Selective Inhibitor of CECR2 Bromodomain. ACS Med. Chem. Lett. 2017, 8(7), 737–741. Table 1: SAR for N-aryl piperidine substitutions with quantitative IC₅₀ shifts across bromodomain panel. View Source
